molecular formula C8H5BrFNO3 B12839062 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone

1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone

Cat. No.: B12839062
M. Wt: 262.03 g/mol
InChI Key: RHDVLWGBZMDXIA-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5BrFNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-nitroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like chloroform or acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., copper(I) iodide).

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products Formed

    Substitution: 1-(2-Amino-5-fluoro-4-nitrophenyl)ethanone, 1-(2-Thio-5-fluoro-4-nitrophenyl)ethanone.

    Reduction: 1-(2-Bromo-5-fluoro-4-aminophenyl)ethanone.

    Oxidation: 1-(2-Bromo-5-fluoro-4-nitrophenyl)acetic acid.

Scientific Research Applications

1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromo, fluoro, nitro) can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-nitrophenyl)ethanone
  • 1-(2-Fluoro-4-nitrophenyl)ethanone
  • 1-(2-Bromo-5-fluoro-4-aminophenyl)ethanone

Uniqueness

1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone is unique due to the combination of bromine, fluorine, and nitro substituents on the phenyl ring. This specific arrangement of substituents can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.03 g/mol

IUPAC Name

1-(2-bromo-5-fluoro-4-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrFNO3/c1-4(12)5-2-7(10)8(11(13)14)3-6(5)9/h2-3H,1H3

InChI Key

RHDVLWGBZMDXIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)[N+](=O)[O-])F

Origin of Product

United States

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